6-Methyl-2,3,4,5-tetrahydropyridine
Overview
Description
6-Methyl-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C6H11N. It is a derivative of tetrahydropyridine, characterized by the presence of a methyl group at the 6th position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 6-Methyl-2,3,4,5-tetrahydropyridine involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,4,5-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Partial reduction of pyridinium salts can yield tetrahydropyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: This compound N-oxide.
Reduction: 1-Methyl-1,2,3,6-tetrahydropyridine.
Scientific Research Applications
6-Methyl-2,3,4,5-tetrahydropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,4,5-tetrahydropyridine involves its interaction with molecular targets and pathways in the body. For instance, its neurotoxic effects are mediated through its conversion to toxic metabolites that affect dopaminergic neurons . The compound crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) to form toxic cations that interfere with mitochondrial function, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A structural isomer with different chemical properties.
1,2,3,4-Tetrahydropyridine: Another isomer with distinct reactivity.
Uniqueness
6-Methyl-2,3,4,5-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position influences its reactivity and interaction with biological targets, making it a valuable compound for research in neurodegenerative diseases and drug development .
Properties
IUPAC Name |
6-methyl-2,3,4,5-tetrahydropyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGMTCROJYGHSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163302 | |
Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-92-6 | |
Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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